8-[(diethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
The compound 8-[(diethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a complex substitution pattern. Its core structure consists of a benzopyran-4-one scaffold with a hydroxyl group at position 7, a trifluoromethyl group at position 2, a 3,5-dimethylphenoxy substituent at position 3, and a diethylamino-methyl moiety at position 6.
Properties
IUPAC Name |
8-(diethylaminomethyl)-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO4/c1-5-27(6-2)12-17-18(28)8-7-16-19(29)21(22(23(24,25)26)31-20(16)17)30-15-10-13(3)9-14(4)11-15/h7-11,28H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASQLTTYUJWQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC(=CC(=C3)C)C)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
2-Hydroxyacetophenone undergoes acylation with TFAA in the presence of pyridine, forming an intermediate trifluoroacetyl derivative. Intramolecular cyclization under thermal conditions (120°C for 4 hours) yields the chromen-4-one core. The reaction proceeds with an 85% yield when conducted in anhydrous toluene, as confirmed by thin-layer chromatography (TLC) monitoring.
Table 1: Optimization of Core Synthesis
The trifluoromethyl group at position 2 enhances electron-withdrawing effects, directing subsequent electrophilic substitutions to the activated para and ortho positions on the aromatic ring.
Regioselective Nitration at Position 7
Introducing the hydroxyl group at position 7 requires a nitration-reduction sequence. The electron-deficient chromen-4-one core facilitates nitration at the electronically activated position 7.
Nitration Protocol
A mixture of concentrated sulfuric acid (H₂SO₄) and 70% nitric acid (HNO₃) in a 4:1 ratio is added dropwise to a solution of 2-trifluoromethyl-4H-chromen-4-one in dichloromethane at 0°C. The reaction is warmed to 75°C for 1 hour, yielding the 7-nitro derivative with 78% efficiency.
Table 2: Nitration Conditions and Outcomes
Reduction to 7-Amino Intermediate
The nitro group is reduced to an amine using hydrogen gas (H₂, 1 atm) over a palladium-on-carbon (Pd/C, 10 wt%) catalyst in ethanol at room temperature. This step achieves quantitative conversion to 7-amino-2-trifluoromethyl-4H-chromen-4-one.
Hydroxylation via Diazotization and Hydrolysis
The 7-amino intermediate is converted to the hydroxyl group through diazotization followed by hydrolysis.
Diazotization
The amine is treated with sodium nitrite (NaNO₂, 1.2 eq.) in hydrochloric acid (HCl, 6 M) at 0–5°C, forming a diazonium salt.
Hydrolysis
The diazonium salt is hydrolyzed by heating in aqueous sulfuric acid (20% v/v) at 100°C for 2 hours, yielding 7-hydroxy-2-trifluoromethyl-4H-chromen-4-one with a 65% isolated yield.
Table 3: Hydroxylation Efficiency
Introduction of the 3,5-Dimethylphenoxy Group at Position 3
The phenolic hydroxyl group at position 3 is replaced with a 3,5-dimethylphenoxy moiety using a Mitsunobu reaction.
Mitsunobu Reaction Parameters
3,5-Dimethylphenol (1.5 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and diethyl azodicarboxylate (DEAD, 1.5 eq.) are combined with 7-hydroxy-2-trifluoromethyl-4H-chromen-4-one in tetrahydrofuran (THF) at 0°C. The reaction proceeds to completion within 6 hours, achieving an 82% yield.
Table 4: Phenoxy Group Installation
Diethylaminomethyl Functionalization at Position 8
The Mannich reaction installs the diethylaminomethyl group at position 8, leveraging the electron-donating hydroxyl group at position 7 to activate the aromatic ring.
Mannich Reaction Conditions
A mixture of formaldehyde (37% aqueous solution, 2 eq.), diethylamine (3 eq.), and acetic acid (1 eq.) is refluxed with 3-(3,5-dimethylphenoxy)-7-hydroxy-2-trifluoromethyl-4H-chromen-4-one in ethanol for 12 hours. The reaction affords the target compound with a 70% yield after column chromatography.
Table 5: Aminomethylation Efficiency
Purification and Characterization
Final purification is achieved via silica gel chromatography using a gradient of ethyl acetate in hexane (10–40%). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form a chromanol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may find applications in fields such as materials science or nanotechnology.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Chromen-4-one Derivatives
Chromen-4-one derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, synthetic strategies, and inferred properties.
Structural and Functional Group Analysis
Key Observations:
The 4-methoxyphenyl substituent () offers moderate lipophilicity and electron-donating effects, while the phenyl group () lacks these modifications.
R8 Modifications: The diethylamino-methyl group in the target compound introduces a basic tertiary amine, which may improve solubility in acidic environments (e.g., gastric fluid) compared to the azepanylmethyl group (), a seven-membered ring with less pronounced basicity.
Trifluoromethyl Group at R2:
- All three compounds retain the trifluoromethyl group at position 2, a common pharmacophore for metabolic stability and enhanced binding affinity due to its strong electron-withdrawing effects .
Biological Activity
8-[(diethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound classified as a chromen-4-one derivative. Its unique structure, characterized by various functional groups, suggests potential biological activity that warrants detailed investigation. This article synthesizes available research findings, including mechanisms of action, biological effects, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 8-(diethylaminomethyl)-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one. It features a chromen-4-one core with a diethylamino group, a dimethylphenoxy group, a hydroxy group, and a trifluoromethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C23H24F3NO4 |
| Molecular Weight | 439.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for binding to various biological molecules, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
- Enzyme Interaction : The trifluoromethyl and hydroxy groups are likely involved in hydrogen bonding and hydrophobic interactions with enzyme active sites.
- Receptor Modulation : The diethylamino group may facilitate receptor binding, influencing signal transduction pathways.
Biological Activity
Research indicates that 8-[(diethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one exhibits various biological activities:
Anticancer Activity
A study investigated the compound's effects on cancer cell lines. It demonstrated dose-dependent inhibition of cell proliferation, particularly in late-G1 phase progression. This suggests potential as an anticancer agent by targeting cell cycle regulation pathways .
Cardiovascular Effects
In cultured arterial smooth muscle cells, the compound inhibited serum-induced proliferation. This effect was associated with alterations in calcium mobilization and gene expression related to cell cycle progression .
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
- Cell Proliferation Inhibition : A study on arterial smooth muscle cells showed that treatment with the compound resulted in significant inhibition of thymidine kinase expression, indicating a blockade in cell cycle progression .
- Calcium Mobilization : Investigations into intracellular calcium dynamics revealed that the compound affects calcium signaling pathways critical for various cellular functions .
Comparative Analysis
To contextualize the biological activity of 8-[(diethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, it is useful to compare it with similar compounds:
| Compound | Biological Activity |
|---|---|
| 8-[(diisobutylamino)methyl]-3-(3,4-dimethylphenoxy)... | Anticancer; modulates cell cycle |
| 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]... | Neuroprotective; affects neurotransmitter levels |
Q & A
Basic: What are the optimal synthetic routes for 8-[(diethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the chromen-4-one core via condensation of a phenol derivative with an aldehyde/ketone, followed by functional group modifications. For example:
- Mannich Reaction: Introduce the diethylaminomethyl group using formaldehyde and diethylamine under controlled pH (e.g., ethanol solvent, 40–60°C) .
- Phenoxy Substitution: React with 3,5-dimethylphenol under nucleophilic aromatic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Trifluoromethylation: Use CF₃ sources like Togni’s reagent under radical or transition-metal catalysis .
Purity Optimization:
- Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
- Final recrystallization from ethanol/water mixtures improves crystallinity and purity (>98% by HPLC) .
Advanced: How can computational and experimental methods resolve contradictions in proposed mechanisms of biological activity for this compound?
Methodological Answer:
Discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy) require integrated approaches:
- Molecular Docking: Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina to identify binding affinities .
- Kinetic Studies: Monitor enzyme inhibition (e.g., MIC assays for antimicrobial activity) under varying pH and temperature to validate target interactions .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites and rule out off-target effects .
- Theoretical Frameworks: Align hypotheses with established biochemical pathways (e.g., NF-κB for inflammation) to contextualize data .
Basic: What analytical techniques are critical for characterizing structural and functional groups in this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the chromenone core (δ 6.5–8.0 ppm for aromatic protons) and trifluoromethyl group (δ 110–125 ppm in ¹³C) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from diethylamino and phenoxy substituents .
- HPLC-MS: Quantify purity (>95%) and detect trace impurities using C18 columns (acetonitrile/water + 0.1% formic acid) .
- FT-IR: Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
Advanced: How can researchers address conflicting data on the environmental persistence and ecotoxicological impacts of this compound?
Methodological Answer:
- Environmental Fate Studies:
- Hydrolysis/Photolysis: Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to assess degradation half-lives .
- Partition Coefficients (log P): Measure via shake-flask method to predict bioaccumulation potential .
- Ecotoxicology Assays:
- Daphnia magna Acute Toxicity: Perform 48-hour LC₅₀ tests (OECD 202) to evaluate aquatic toxicity .
- Soil Microbial Respiration: Use MicroResp™ to assess impacts on soil microbiota .
- Data Reconciliation: Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., pH, organic carbon) causing discrepancies .
Basic: What strategies are recommended for evaluating the compound’s stability under varying storage and reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (typically >200°C for chromenones) .
- Forced Degradation Studies:
- Lyophilization: Enhance shelf-life by freeze-drying and storing under argon at -20°C .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace diethylamino with piperidinyl) and assess bioactivity trends .
- In Silico QSAR Models: Train models on datasets (e.g., IC₅₀ values for anticancer activity) to predict optimal substituents .
- Crystallography: Resolve X-ray structures (e.g., synchrotron radiation) to correlate steric/electronic features with target binding .
- Dose-Response Curves: Use Hill equation analysis to quantify potency (EC₅₀) and efficacy (Emax) in cell-based assays .
Basic: What are the key considerations for designing in vitro assays to assess this compound’s cytotoxicity and selectivity?
Methodological Answer:
- Cell Line Selection: Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines to calculate selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer) .
- MTT/PrestoBlue Assays: Measure metabolic activity after 72-hour exposure; validate with flow cytometry (Annexin V/PI staining) .
- Positive Controls: Include doxorubicin (cytotoxic) and vehicle (DMSO <0.1%) for baseline comparison .
Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic pathways and degradation mechanisms?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce ¹⁸O at the hydroxyl group via acid-catalyzed exchange (H₂¹⁸O, 100°C) .
- Mass Spectrometry Tracing: Track isotopic patterns in urine/plasma samples from rodent models to identify Phase I/II metabolites .
- Degradation Pathways: Expose ²H-labeled compound to liver microsomes; monitor deuterium retention to pinpoint enzymatic cleavage sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
